molecular formula C19H32O2 B14536806 Methyl octadec-11-en-7-ynoate CAS No. 62203-96-7

Methyl octadec-11-en-7-ynoate

Cat. No.: B14536806
CAS No.: 62203-96-7
M. Wt: 292.5 g/mol
InChI Key: YITKPBWHQXTNET-UHFFFAOYSA-N
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Description

Methyl octadec-11-en-7-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadec-11-en-7-ynoic acid and methanol. This compound is characterized by the presence of a long carbon chain with both a double bond and a triple bond, making it a unique molecule in terms of its chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-11-en-7-ynoate can be synthesized through various methods. One common approach involves the reaction of octadec-11-en-7-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the oxidation of acetylenic fatty esters. For instance, this compound can be prepared by the oxidation of methyl octadec-11-en-9-ynoate using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-11-en-7-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl octadec-11-en-7-ynoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl octadec-11-en-7-ynoate involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl octadec-11-en-7-ynoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

62203-96-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-11-en-7-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-11,14-18H2,1-2H3

InChI Key

YITKPBWHQXTNET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCC#CCCCCCC(=O)OC

Origin of Product

United States

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